molecular formula C8H9N3O B3236449 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 1369247-36-8

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B3236449
CAS No.: 1369247-36-8
M. Wt: 163.18 g/mol
InChI Key: KZYFIABRFRFIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine (CAS 1369247-36-8) is a high-purity chemical compound featuring a bicyclic furo[2,3-d]pyrimidine core structure, which is of significant interest in medicinal chemistry and oncology research. This scaffold is recognized for its potential as a multi-targeting agent in cancer therapy. Scientific studies have shown that structurally similar furo[2,3-d]pyrimidine derivatives exhibit dual mechanisms of action: they act as potent inhibitors of receptor tyrosine kinases (RTKs)—such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β)—and also function as tubulin binding agents that inhibit microtubule assembly . This dual activity allows such compounds to simultaneously disrupt angiogenic signaling pathways essential for tumor growth and induce cytotoxic effects by depolymerizing cellular microtubules, leading to cell cycle arrest and apoptosis . Consequently, this compound serves as a valuable chemical intermediate or a key scaffold for researchers designing and synthesizing novel therapeutic agents aimed at overcoming multidrug resistance in cancer . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFIABRFRFIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=NC(=NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,5 Dimethylfuro 2,3 D Pyrimidin 4 Amine

General Synthetic Approaches to Furo[2,3-d]pyrimidine (B11772683) Core Structures

The construction of the furo[2,3-d]pyrimidine scaffold is achieved through several reliable synthetic routes. These methods often involve the initial formation of a furan (B31954) or pyrimidine (B1678525) ring, followed by annulation to complete the bicyclic system. Key strategies include multi-component reactions, which offer efficiency and atom economy, and classical base-catalyzed cyclocondensation reactions.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, as they combine multiple reactants in a single step to form complex products, thereby minimizing waste and simplifying procedures. niscpr.res.inrasayanjournal.co.in Several MCRs have been developed for the synthesis of the furo[2,3-d]pyrimidine core.

One notable approach involves the three-component condensation of a 1,3-dicarbonyl compound (like barbituric acid), an aldehyde, and an isocyanide. niscpr.res.in This method allows for the direct formation of the furo[2,3-d]pyrimidine skeleton. Isocyanide-based multi-component reactions (IMCRs) are particularly prominent due to their ability to generate diverse molecular structures with high atom efficiency. researchgate.net The Ugi four-component reaction (Ugi-4CR), which typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is another cornerstone of MCRs and has been adapted for synthesizing various heterocyclic systems. researchgate.net Another example is a Pd(II)-catalyzed three-component synthesis from β-ketodinitriles, boronic acids, and aldehydes, which constructs the furo-pyrimidine ring through the formation of multiple C-C, C-O, and C-N bonds in a single operation. figshare.com

MCR Type Reactants Key Features Reference
Three-component1,3-Diketone, Aldehyde, IsocyanideEnvironmentally friendly (can be done in water), efficient. niscpr.res.in
Three-componentβ-Ketodinitrile, Boronic Acid, AldehydePd(II)-catalyzed, concurrent bond formation. figshare.com
Four-component (Ugi)Amine, Carbonyl, Isocyanide, Carboxylic AcidHigh diversity, builds α-acetamido carboxamide intermediates. researchgate.net

Base-catalyzed Cyclocondensation Reactions

Base-catalyzed cyclocondensation is a classical and widely used method for synthesizing heterocyclic compounds, including furo[2,3-d]pyrimidines. These reactions typically involve the intramolecular or intermolecular condensation of precursors containing the necessary functional groups to form the fused ring system.

A common strategy begins with a substituted furan derivative bearing amino and cyano or ester groups. For instance, 2-amino-3-cyanofurans can be cyclized with reagents like formic acid or acetic anhydride (B1165640) to form the pyrimidinone ring. rsc.orgnih.gov In one documented synthesis, 2-amino-3-cyano-4,5-dimethylfuran undergoes thermal cyclocondensation with formic acid and acetic anhydride to yield a furo[2,3-d]pyrimidinone derivative. rsc.orgnih.gov The resulting pyrimidinone can then be converted to a 4-chloro intermediate, which serves as a versatile precursor for introducing an amine group at the C4 position via nucleophilic substitution.

Another approach involves the reaction of a hydroxyketone with malononitrile (B47326) in the presence of a base like diethylamine (B46881) to form a 2-amino-3-cyanofuran intermediate, which is then cyclized to build the pyrimidine portion of the scaffold. psu.edu

Green Chemistry Principles in Furo[2,3-d]pyrimidine Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. researchgate.net These principles include the use of safer solvents (like water), catalysts, and energy-efficient methods. rasayanjournal.co.in In the context of furo[2,3-d]pyrimidine synthesis, several green approaches have been reported.

Water is often used as a solvent, which is environmentally benign and can sometimes enhance reaction rates and selectivity. niscpr.res.inrsc.org Catalyst-free reactions conducted in water at elevated temperatures represent a significant green advancement, reducing the need for potentially toxic metal catalysts or harsh reagents. niscpr.res.inresearchgate.net Furthermore, the use of reusable catalysts, such as β-cyclodextrin, aligns with green chemistry goals by promoting efficiency and reducing waste. rsc.orgmdpi.com MCRs are inherently green as they often have high atom economy and reduce the number of synthetic steps and purification processes required. rasayanjournal.co.inresearchgate.net

Green Strategy Description Example Application Reference
Use of Water as SolventReplaces hazardous organic solvents, can improve reaction efficiency.Three-component synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones. niscpr.res.in
Catalyst-Free SynthesisReactions proceed under thermal conditions in a neutral medium like water, avoiding catalyst waste.Condensation of 1,3-indandione, 2-aminopyrimidines, and phenylglyoxal (B86788) monohydrate in water. researchgate.net
Reusable CatalystsBiocompatible or recoverable catalysts like β-cyclodextrin are used to promote reactions.Synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related heterocyclic system. rsc.org
Microwave-Assisted SynthesisUses microwave heating as an alternative energy source to accelerate reactions.Condensation of chalcones with urea (B33335) to form pyrimidine derivatives. rasayanjournal.co.in

Specific Synthesis of 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine

The synthesis of the specific target molecule, this compound, follows a more defined pathway, building upon the general principles for constructing the furo[2,3-d]pyrimidine core. The literature points to a multi-step sequence starting from carefully selected precursors.

Precursor Identification and Preparation

The synthesis of this compound is not explicitly detailed in the provided results. However, a closely related analogue, 2,6-dimethylfuro[2,3-d]pyrimidin-4-amine, provides a clear and analogous synthetic route. The key intermediate for this synthesis is 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914) . nih.gov

The preparation of this chloro-intermediate involves a three-step process:

Condensation: Diethyl propargyl malonate is condensed with acetamidine (B91507) hydrochloride to form a pyrimidine intermediate. nih.gov

Intramolecular Cyclization: The pyrimidine intermediate undergoes intramolecular cyclization in the presence of concentrated sulfuric acid to yield 2,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one . nih.gov

Chlorination: The resulting furo[2,3-d]pyrimidinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the key precursor, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine . nih.gov

For the target compound, this compound, the synthesis would logically start from precursors that introduce the methyl group at the 5-position of the furan ring. This would likely involve starting with a furan derivative like 2-amino-3-cyano-5-methylfuran .

Optimized Reaction Conditions and Methodological Advances

Once the key chloro-intermediate is synthesized, the final step is the introduction of the amine group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

For the analogous 2,6-dimethyl compound, the 4-chloro intermediate is reacted with an appropriate amine. nih.gov To obtain the unsubstituted 4-amine, the reaction would be carried out with ammonia (B1221849) or an ammonia equivalent. The reaction conditions often involve heating the chloro-intermediate with the amine in a suitable solvent, such as n-butanol, sometimes with a catalytic amount of acid to facilitate the displacement. nih.gov

Derivatization Strategies for this compound Analogs

The furo[2,3-d]pyrimidine scaffold is a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships. The derivatization of the core structure, particularly analogs of this compound, can be strategically achieved at several key positions. These modifications include substitutions at the exocyclic amine (N4), alterations to the furan ring, and the introduction of diverse aromatic and heterocyclic systems to enhance molecular complexity and properties.

N4-Alkylation and N4-Substitution

The amino group at the C4 position of the pyrimidine ring is a primary site for derivatization. This is typically achieved through nucleophilic aromatic substitution reactions starting from a 4-chloro-furo[2,3-d]pyrimidine intermediate. This chloro-derivative serves as a key building block for introducing a wide array of substituents at the N4-position.

A common synthetic route involves the initial synthesis of a 4-hydroxyfuro[2,3-d]pyrimidine, which is then converted to the 4-chloro intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This activated intermediate readily reacts with various primary and secondary amines, anilines, and other nitrogen nucleophiles to yield N4-substituted furo[2,3-d]pyrimidin-4-amine (B60386) analogs. nih.govnih.gov

For instance, the synthesis of N-aryl derivatives of the closely related 2,6-dimethylfuro[2,3-d]pyrimidin-4-amine scaffold was accomplished by reacting 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine with different substituted anilines. nih.gov These reactions are often carried out in a suitable solvent such as n-butanol, sometimes with a catalytic amount of acid (e.g., HCl) to facilitate the displacement of the chlorine atom. nih.gov This methodology allows for the introduction of a diverse range of aromatic and heteroaromatic rings at the N4-position, enabling fine-tuning of the molecule's electronic and steric properties.

PrecursorReagentConditionsProduct TypeRef
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidineSubstituted Anilines (e.g., 3-ethynylaniline)n-BuOH, cat. HCl, refluxN-Aryl-2,6-dimethylfuro[2,3-d]pyrimidin-4-amines nih.gov
4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine1,2,3,4-Tetrahydroquinoline (B108954)n-BuOH, cat. HCl, refluxN-(Tetrahydroquinolinyl)furo[2,3-d]pyrimidine nih.gov
4-Chlorothieno[2,3-d]pyrimidinesN-methylpiperazine, MorpholineNot specified4-(Piperazinyl/Morpholinyl)thieno[2,3-d]pyrimidines nih.gov

Modifications at Furan Ring Positions

Altering the furan portion of the furo[2,3-d]pyrimidine core offers another avenue for creating structural diversity. Modifications can be introduced either by building the furo[2,3-d]pyrimidine system from an already substituted furan precursor or by direct functionalization of the pre-formed heterocyclic system.

One synthetic strategy involves the cyclization of appropriately functionalized furan derivatives. For example, 2-amino-3-carbonitrile furans are common precursors that can be cyclized with reagents like formamide (B127407) to form the 4-aminofuro[2,3-d]pyrimidine ring system. researchgate.net By starting with furan-3-carbonitriles bearing different substituents at positions 4 and 5 (which become positions 6 and 5 of the furo[2,3-d]pyrimidine ring, respectively), a variety of analogs can be generated. researchgate.netresearchgate.net

Direct functionalization of the furan ring within a related diamidine compound, furamidine, has been achieved using palladium-catalyzed cross-coupling reactions. nih.gov For instance, bromination of the furan ring, typically with N-bromosuccinimide (NBS), installs a handle for subsequent reactions like Stille coupling. nih.gov This allows for the introduction of various aryl or heteroaryl groups at specific positions on the furan ring. While this example is not on the exact target compound, the chemical principles are broadly applicable to furan ring systems within larger heterocyclic structures.

StrategyReactionReagentsOutcomeRef
Precursor SynthesisCyclization of substituted furan2-Amino-4,5-dimethylfuran-3-carbonitrile, Formamide4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine researchgate.net
Direct FunctionalizationBrominationN-Bromosuccinimide (NBS), DMFBromo-substituted furan ring nih.gov
Direct FunctionalizationStille Cross-CouplingOrganostannane (e.g., 2-(tributylstannyl)furan), Pd(PPh₃)₄Aryl or heteroaryl substituted furan ring nih.gov

Introduction of Heterocyclic and Aromatic Moieties

The incorporation of additional heterocyclic and aromatic rings is a key strategy for developing complex analogs. These moieties can be appended to the furo[2,3-d]pyrimidine core, most commonly via the N4-amino group, or fused to the core to create larger, polycyclic systems.

As discussed in section 2.3.1, nucleophilic substitution at the C4-position is a powerful method for introducing a vast range of aromatic and heterocyclic groups. The reaction of the 4-chloro intermediate with substituted anilines, N-phenylpiperazine, or more complex heterocyclic amines like 1,2,3,4-tetrahydroquinoline demonstrates the versatility of this approach. nih.govnih.gov

Furthermore, more intricate heterocyclic systems can be constructed by fusing rings onto the furo[2,3-d]pyrimidine scaffold. For example, a pyrido[2',3':4,5]furo[3,2-d]pyrimidine system was synthesized starting from 3,5-dibromopyridine. nih.gov This multi-step synthesis involves building a functionalized furo[3,2-b]pyridine (B1253681) intermediate which is then cyclized to form the final tricyclic pyrimidine. Functionalization of this fused system can be achieved using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of various aryl groups. nih.gov Such strategies lead to the creation of rigid, conformationally constrained analogs with distinct structural features.

MethodStarting MaterialKey ReactionMoiety IntroducedRef
N4-Substitution4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidineNucleophilic Aromatic SubstitutionSubstituted Phenyl, Tetrahydroquinolinyl nih.gov
N4-Substitution4-Chlorothieno[2,3-d]pyrimidineNucleophilic Aromatic SubstitutionPhenylpiperazinyl, Morpholinyl nih.gov
Ring Fusion/Annulation3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrileCyclization & Suzuki-Miyaura CouplingFused Pyridine Ring, Aryl groups nih.gov
Ring Fusion/Annulation6-Amino-uracil derivativesAcid-catalyzed condensationFused Pyridodipyrimidine systems nih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidin 4 Amine Derivatives

Impact of Substituents on Biological Potency

The potency of furo[2,3-d]pyrimidin-4-amine (B60386) derivatives is profoundly influenced by the nature and position of substituents on both the furan (B31954) and pyrimidine (B1678525) rings.

The presence and positioning of methyl groups on the furo[2,3-d]pyrimidine (B11772683) core are significant determinants of biological activity. Studies targeting Akt1 kinase, a key enzyme in cell proliferation and survival, have highlighted the importance of substituents at positions 5 and 6 of the furan ring. psu.edu

In one study, a series of furo[2,3-d]pyrimidines were evaluated for Akt1 kinase inhibition. The derivative 3a , which features a methyl group at the C-6 position and a 2-thienyl group at the C-5 position, was identified as the most potent inhibitor in the series with an IC₅₀ value of 24 μM. psu.edu This was a significant improvement over the initial hit compound's IC₅₀ of 83 μM. psu.edu Generally, it was observed that replacing an aliphatic group (like methyl) at the C-6 position with an aromatic group resulted in a slight decrease in inhibitory activity, underscoring the beneficial role of the C-6 methyl group for potency against Akt1 kinase. psu.edu Another study reinforced this finding, noting that a compound (designated as 'V') with this precise 5-thienyl, 6-methyl substitution pattern exhibited strong inhibitory activity. nih.gov

Table 1: Effect of C-5 and C-6 Substituents on Akt1 Kinase Inhibition psu.edu
CompoundR1 (C-5) SubstituentR2 (C-6) SubstituentAkt1 IC₅₀ (μM)
Hit Compound 4PhenylPhenyl83
3a2-ThienylMethyl24
Analog2-ThienylAromatic Group>24 (Slight Decrease)

Modifications to the 4-amino group of the pyrimidine ring are crucial for target interaction, particularly for Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov A comprehensive SAR study involving 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that both the nature and stereochemistry of the substituent at the C-4 amino position dramatically affect EGFR inhibition. nih.gov

The study found that EGFR activity was critically dependent on having a chiral 4-benzylamino group with the correct stereochemistry. nih.gov Specifically, substitution with (R)-1-phenylethylamine at the C-4 position led to the most active inhibitor identified, which was equipotent to the well-known EGFR inhibitor, Erlotinib. nih.gov This highlights that specific, three-dimensional arrangements of the amino substituent are required for optimal binding to the kinase. The development of new 4-amino-6-aryl substituted furo[2,3-d]pyrimidines has been a focal point for creating potent EGFR tyrosine kinase inhibitors. ntnu.no Further studies on 4-anilino-furo[2,3-d]pyrimidine derivatives confirmed that this position is key for developing dual inhibitors of EGFR and HER2. nih.gov

Table 2: Influence of C-4 Amino Group Substitution on EGFR Inhibition nih.gov
C-4 Amino SubstituentStereochemistryRelative EGFR Potency
Unsubstituted AmineN/ALow
BenzylamineRacemicModerate
(R)-1-PhenylethylamineR-isomerHigh (Equipotent to Erlotinib)
(S)-1-PhenylethylamineS-isomerLow

Altering the substituents on the furan portion of the scaffold, specifically at the C-5 and C-6 positions, has been a successful strategy for enhancing biological potency. Research on Akt1 kinase inhibitors demonstrated that replacing phenyl groups with thienyl groups at these positions led to a significant improvement in activity. psu.edu

Similarly, for dual EGFR/HER2 inhibitors, modification of the side chain at the solvent-accessible C-5 position was found to greatly affect the in-vitro inhibitory activity. nih.gov In the pursuit of novel VEGFR-2 inhibitors, a range of furo[2,3-d]pyrimidine derivatives were designed, with substitutions on the furan ring playing a key role in achieving nanomolar inhibition. nih.gov For instance, compound 10c from this series, which has substitutions on the furan ring, showed an IC₅₀ of 41.40 nM, making it equipotent to the drug Sorafenib. nih.gov The development of multi-kinase inhibitors has also leveraged substitutions at the C-5 position; introducing a biarylurea moiety at this position led to a considerable improvement in activity against VEGFR-2 and other kinases. researchgate.netresearchgate.net

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its ability to bind to a biological target. For furo[2,3-d]pyrimidine derivatives, understanding the preferred bioactive conformation is key to explaining and predicting their potency.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of target kinases. nih.govnih.gov These computational studies help visualize the interactions between the inhibitor and key amino acid residues.

For example, docking studies of potent furo[2,3-d]pyrimidine-based PI3K/AKT dual inhibitors revealed an improved binding pattern within the PI3K and AKT-1 binding sites, explaining their high efficacy. nih.govrsc.org Likewise, the binding modes of novel VEGFR-2 inhibitors were investigated through molecular docking to understand their nanomolar potency. nih.gov In another case, molecular docking suggested that potent arylidene- and imine-containing furo[2,3-d]pyrimidines achieved good binding and a high degree of matching with the target EGFR protein. researchgate.net

The introduction of certain substituents can restrict the rotational freedom of parts of the molecule, locking it into a specific, biologically active conformation. This restriction can minimize the entropic penalty of binding and enhance interactions with the target protein.

A prime example is the superior activity of the 6-aryl-furo[2,3-d]pyrimidin-4-amine substituted with (R)-1-phenylethylamine at C-4. nih.gov Molecular dynamics simulations indicated that the specific stereochemistry of the R-isomer allows the molecule to adopt a conformation that facilitates favorable cation-π interactions with the EGFR active site, which is not possible for the S-isomer. nih.gov This forced, favorable conformation is directly responsible for the compound's high potency. nih.gov

This principle is also seen in related heterocyclic systems. X-ray crystal structures of pyrimido[5,4-d]pyrimidines showed that substituents can cause significant conformational changes, such as a 30-degree out-of-plane rotation of a phenyl group, to relieve steric strain. nih.gov Such restricted conformations are a crucial determinant of biological activity, demonstrating that controlling the three-dimensional structure of the molecule is a powerful strategy in drug design. nih.gov

Mechanistic Investigations of Furo 2,3 D Pyrimidin 4 Amine Biological Activities Preclinical Studies

Modulation of Enzyme Activity

The furo[2,3-d]pyrimidine (B11772683) scaffold is a core structure in many compounds designed to modulate the activity of various enzymes critical in cell signaling and proliferation. Preclinical studies have explored the inhibitory potential of derivatives of this scaffold against several key enzyme families.

Receptor tyrosine kinases are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK activity is a common feature of many cancers, making them important therapeutic targets.

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy. Several studies have investigated the potential of furo[2,3-d]pyrimidine derivatives as EGFR inhibitors. For instance, a series of 6-aryl-furo[2,3-d]pyrimidin-4-amines have been synthesized and evaluated for their EGFR inhibitory activity. nih.gov In one such study, the most active compound, which was substituted with (R)-1-phenylethylamine at the C-4 position and a N(1),N(1)-dimethyl-1,2-diamine group on the 6-aryl moiety, demonstrated potency equivalent to the known EGFR inhibitor, Erlotinib. nih.gov The activity of these compounds is influenced by the nature of the substituent at the 4-amino position, with chiral benzylamino groups showing particular importance for potent inhibition. nih.gov

Another study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines identified derivatives with EGFR inhibitory activities in the micromolar range (IC50 values from 0.12 to 1.37 µM). researchgate.net The most potent of these, compound 19 , had an IC50 value of 0.12 µM. researchgate.net Furthermore, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have been reported to exhibit single-digit nanomolar inhibition of EGFR kinase. researchgate.net

Table 1: EGFR Kinase Inhibitory Activity of Selected Furo[2,3-d]pyrimidine Derivatives

CompoundDescriptionEGFR IC50 (µM)Reference
Compound 196-aryl-furo[2,3-d]pyrimidin-4-amine derivative0.12 researchgate.net
Compound 156-aryl-furo[2,3-d]pyrimidin-4-amine derivative0.18 researchgate.net
Compound 206-aryl-furo[2,3-d]pyrimidin-4-amine derivative0.22 researchgate.net
Compound 166-aryl-furo[2,3-d]pyrimidin-4-amine derivative0.27 researchgate.net

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of novel furo[2,3-d]pyrimidine-based derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov In one study, several furo[2,3-d]pyrimidine derivatives demonstrated potent, dose-dependent inhibition of VEGFR-2 kinase in the nanomolar range. nih.gov For example, compound 15b , a furo[2,3-d]pyrimidine-based derivative, showed strong inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a concentration of 10 µM. nih.gov

Table 2: VEGFR-2 Kinase Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative

CompoundDescriptionVEGFR-2 IC50 (nM)% HUVEC Growth Inhibition (at 10 µM)Reference
15bFuro[2,3-d]pyrimidine-based derivative94699.50% nih.gov

The platelet-derived growth factor receptor-β (PDGFR-β) is another important RTK involved in tumor growth and angiogenesis. While specific data for 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine is unavailable, related compounds have shown inhibitory activity. For instance, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have been shown to inhibit PDGFR-β kinase. researchgate.net The development of multi-targeted inhibitors that affect PDGFR along with other RTKs is an active area of research. selleckchem.comnih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. While direct evidence for the inhibition of CDKs by this compound is lacking, other pyrimidine-based compounds have been extensively studied as CDK inhibitors. For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov The most promising compound from this series, 7l , exhibited potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM and demonstrated broad antiproliferative efficacy against various cancer cell lines. nih.gov Computational studies on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have also highlighted their potential as CDK2 inhibitors. rsc.org

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer drugs. mdpi.comresearchgate.net Although no studies were found that specifically evaluate the DHFR inhibitory activity of this compound, related furo[2,3-d]pyrimidine derivatives have been investigated. For instance, a study on 2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines reported on their potential as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov The classical antifolate from this series, compound 5 , was found to be a nanomolar inhibitor of Pneumocystis carinii DHFR and Mycobacterium avium DHFR. nih.gov However, the nonclassical analogs in this particular study were inactive against human DHFR. nih.gov

Interaction with SARS-CoV-2 Proteases (MPro, PLPro)

No published studies detailing the inhibitory activity or binding interactions of this compound with the SARS-CoV-2 main protease (MPro) or papain-like protease (PLPro) were found.

Interactions with Cellular Structural Components

Microtubule Targeting and Depolymerization

Information regarding the ability of this compound to target and induce the depolymerization of microtubules is not available in the scientific literature.

Inhibition of Tubulin Assembly

No data from in vitro tubulin polymerization assays for this compound could be located.

Cellular Pathway Modulation in Disease Models (In Vitro)

Induction of Apoptosis in Cellular Systems

There are no available studies demonstrating that this compound induces apoptosis in cell-based assays.

Inhibition of Cell Proliferation in Cancer Cell Lines

Specific data, such as IC50 values, detailing the anti-proliferative effects of this compound against cancer cell lines are not present in the reviewed literature.

Circumvention of Drug Resistance Mechanisms (e.g., P-glycoprotein, βIII-tubulin)

The emergence of drug resistance is a significant hurdle in the treatment of various diseases, including cancer. Some derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated the potential to overcome these resistance mechanisms. For instance, certain furo[2,3-d]pyrimidine-based chalcones have shown pronounced cytotoxic activity against doxorubicin-resistant breast cancer cell lines (MCF-7-ADR). nih.govnih.gov

Specifically, two halogen-bearing chalcones, compounds 5d and 5e (see Table 1), demonstrated significant anti-proliferative activity against a resistant MCF-7 cell line, with cytotoxic activity superior to that of the commonly used chemotherapy drug, doxorubicin. nih.gov This suggests that the furo[2,3-d]pyrimidine scaffold could be a valuable component in the design of new therapeutic agents capable of combating multidrug resistance in cancer. nih.govnih.gov While direct studies on this compound are limited, the performance of these related compounds is promising.

The overexpression of membrane efflux pumps like P-glycoprotein (P-gp) is a major cause of multidrug resistance (MDR) in cancer cells, as they actively transport chemotherapeutic agents out of the cell. nih.gov The development of P-gp inhibitors is a key strategy to overcome MDR. nih.govnih.gov Although specific data for this compound as a P-gp inhibitor is not available, predictive models for a related compound, 2-[(5,6-DIPHENYLFURO[2,3-D]PYRIMIDIN-4-YL)AMINO]ETHANOL , suggest it is not a P-gp substrate and may act as a P-gp inhibitor. drugbank.com

Table 1: Cytotoxic Activity of Furo[2,3-d]pyrimidine-based Chalcones against Doxorubicin-Resistant MCF-7 Cells

Compound Structure IC₅₀ (µM) against MCF-7-ADR
5d Furo[2,3-d]pyrimidine-based chalcone (B49325) with halogen substituent 1.20 ± 0.21
5e Furo[2,3-d]pyrimidine-based chalcone with halogen substituent 1.90 ± 0.32
Doxorubicin Standard chemotherapy drug 3.30 ± 0.18

Data sourced from a 2022 study on novel furo[2,3-d]pyrimidine based chalcones. nih.gov

Broad Spectrum Biological Profiling (Preclinical In Vitro)

The furo[2,3-d]pyrimidine scaffold is a versatile structure that has been explored for a range of biological activities beyond its anticancer potential. researchgate.netresearchgate.netdoaj.orgresearchgate.net

Antimicrobial Effects

Several studies have highlighted the antimicrobial properties of furo[2,3-d]pyrimidine derivatives. researchgate.netnih.gov These compounds have been shown to be effective against a variety of bacterial and fungal strains. For example, newly synthesized furochromeno[2,3-d]pyrimidinone and pyrimidine-thione derivatives have demonstrated significant antimicrobial activity. nih.gov The minimum inhibitory concentration (MIC) for some of these compounds was comparable to the standard antibiotic cefotaxime (B1668864) sodium. nih.gov

Table 2: Antimicrobial Activity of Furochromone Derivatives

Organism MIC (µmol/mL) of Cefotaxime Sodium
Various bacteria and fungi 1–4

This table illustrates the benchmark against which the antimicrobial activity of new furochromone derivatives was compared. nih.gov

Antiviral Potential

The antiviral potential of furo[2,3-d]pyrimidines has also been a subject of investigation. researchgate.netnih.gov A series of novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated for their antiviral activity. nih.gov

Compounds 9a , 9b , and 9c exhibited broad-spectrum activity against both wild-type and mutant strains of the Varicella-Zoster Virus (VZV). nih.gov Notably, compound 9b was found to be up to three times more potent than acyclovir, a standard antiviral medication, against thymidine (B127349) kinase-deficient VZV strains. nih.gov This highlights the potential of the furo[2,3-d]pyrimidine scaffold in developing new antiviral agents. nih.gov

Table 3: Antiviral Activity of Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrids against VZV

Compound EC₅₀ (µM) against wild-type VZV EC₅₀ (µM) against thymidine kinase-deficient VZV
9a Low micromolar Low micromolar
9b Low micromolar Up to 3-fold more potent than acyclovir
9c Low micromolar Low micromolar

Data from a 2021 study on novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives. nih.gov

Anti-inflammatory Pathway Modulation

While direct and extensive research on the anti-inflammatory properties of this compound is not widely available, the broader class of fused pyrimidines has been noted for its anti-inflammatory activities. researchgate.net The structural similarity of furo[2,3-d]pyrimidines to purines suggests they may interact with biological pathways involved in inflammation. researchgate.net For instance, some fused pyrimidine (B1678525) derivatives are known to exhibit anti-inflammatory effects, indicating a potential for this class of compounds to modulate inflammatory pathways. researchgate.net

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Synthetic Pathways and Analog Libraries

Future research will continue to focus on developing innovative and efficient synthetic methodologies for the furo[2,3-d]pyrimidine (B11772683) core and its derivatives. Current synthetic strategies often involve multi-step processes. For instance, one established route to a related 5-methyl-furo[2,3-d]pyrimidine involves reacting hydroxyacetone (B41140) with malononitrile (B47326), followed by treatment with formamidine (B1211174) hydrochloride under basic conditions. nih.gov Another approach starts with the reaction of an active acetyl acetone (B3395972) with sulfuryl chloride to form an α-chloro intermediate, which is then reacted with malononitrile. nih.gov

The exploration of novel synthetic pathways is crucial for several reasons:

Efficiency and Scalability: Developing more direct, high-yielding, and scalable syntheses is essential for producing sufficient quantities of lead compounds for extensive preclinical evaluation.

Diversity-Oriented Synthesis: New pathways can provide access to previously inaccessible substitution patterns on the furo[2,3-d]pyrimidine scaffold, enabling the creation of large and diverse analog libraries.

Green Chemistry: Future synthetic efforts are likely to incorporate principles of green chemistry, aiming for more environmentally benign processes and solvents. researchgate.net

A key area of future work will be the generation of extensive analog libraries by modifying the substituents at various positions of the furo[2,3-d]pyrimidine ring. For example, Ullmann coupling reactions have been successfully used to introduce aryl groups at the N4-position, which can then be further modified, such as through N-methylation. nih.gov The synthesis of chalcone-based furo[2,3-d]pyrimidines has also been reported, demonstrating the feasibility of attaching complex side chains. nih.gov By systematically altering these substituents, researchers can fine-tune the compound's physicochemical properties and biological activity.

Identification of Additional Molecular Targets and Pathways

While significant research has identified key molecular targets for furo[2,3-d]pyrimidine derivatives, a major avenue for future investigation is the identification of additional targets and the elucidation of their complex mechanisms of action. The structural similarity of the furo[2,3-d]pyrimidine scaffold to purine (B94841) suggests that these compounds can interact with a wide range of biological targets, particularly protein kinases. doaj.orgresearchgate.net

Currently known targets for analogs include:

PI3K/AKT Pathway: Certain derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), crucial nodes in a signaling pathway often dysregulated in cancer. rsc.orgnih.gov

Microtubules: Some 4-substituted-5-methyl-furo[2,3-d]pyrimidines act as microtubule targeting agents, disrupting microtubule polymerization and arresting cell division. nih.gov

VEGFR-2: Novel furan (B31954) and furo[2,3-d]pyrimidine derivatives have been designed and shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Future research will likely employ advanced chemical biology and proteomic techniques to perform unbiased screening and identify novel binding partners for 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine and its analogs. Understanding the full spectrum of molecular interactions will be critical for predicting both on-target efficacy and potential off-target effects.

Advancements in Preclinical Efficacy Models for Specific Biological Activities

The translational potential of any new chemical entity relies on its evaluation in robust preclinical models that accurately recapitulate human disease. Furo[2,3-d]pyrimidine derivatives have demonstrated efficacy in various preclinical settings. For instance, certain analogs have shown potent anti-proliferative activity against the NCI-60 panel of human cancer cell lines. nih.govnih.gov In vivo efficacy has been demonstrated in models such as the murine Ehrlich ascites carcinoma (EAC) solid tumor model and MDA-MB-435 human breast carcinoma xenografts. nih.govnih.gov

Future advancements in this area will involve:

Patient-Derived Xenografts (PDXs): Utilizing PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more clinically relevant platform to test the efficacy of these compounds against a variety of tumor types with different genetic backgrounds.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic mutations relevant to human cancers will provide valuable insights into the compound's efficacy in a more physiologically and immunologically intact system.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for higher-throughput screening of analog libraries to predict patient-specific responses.

Models for Other Diseases: Given the diverse biological activities of this scaffold, it will be important to establish preclinical models for other potential therapeutic areas, such as inflammation or viral diseases, based on the identified molecular targets.

The table below summarizes the preclinical efficacy of selected furo[2,3-d]pyrimidine analogs from published research.

Compound/AnalogModel SystemObserved Biological ActivityReference
Furo[2,3-d]pyrimidine-based chalcone (B49325) (5e)Murine Ehrlich Ascites Carcinoma (EAC) solid tumorIn vivo anticancer activity comparable to doxorubicin. nih.gov
4-Substituted-5-methyl-furo[2,3-d]pyrimidine (3)MDA-MB-435 xenograft modelStatistically significant antitumor effects. nih.gov
Furo[2,3-d]pyrimidine derivative (10b)NCI-60 cell line panel; HS 578T breast cancer cellsPotent anticancer activity against 38 cancer cell lines; induces cell cycle arrest and apoptosis. rsc.orgnih.gov rsc.orgnih.gov
Furo[2,3-d]pyrimidine derivative (10c)Human Umbilical Vein Endothelial Cells (HUVECs)Inhibits VEGFR-2; antiproliferative activity against HUVECs. nih.gov

Development of Multi-targeted Furo[2,3-d]pyrimidine Derivatives

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly in complex diseases like cancer. The furo[2,3-d]pyrimidine scaffold is exceptionally well-suited for the development of multi-targeted agents due to its ability to interact with the ATP-binding site of various kinases. doaj.org

Future research will strategically design single molecules capable of simultaneously modulating multiple key signaling nodes. A prime example is the development of dual PI3K/AKT inhibitors, which can block a critical cancer survival pathway at two different points, potentially leading to a more profound therapeutic effect and overcoming resistance mechanisms. rsc.orgnih.gov The design of compounds that inhibit both kinases and other crucial cellular proteins, such as those involved in cell division or angiogenesis, is a promising future direction. For instance, developing a compound that combines microtubule disruption with kinase inhibition could offer a synergistic antitumor effect. The related pyrrolo[2,3-d]pyrimidine scaffold has already been explored for the development of multi-targeted kinase inhibitors, providing a strong rationale for applying this strategy to furo[2,3-d]pyrimidines. mdpi.com

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These techniques have already been applied to the furo[2,3-d]pyrimidine scaffold to understand how these molecules interact with their targets. For example, molecular docking and dynamics simulations have been used to visualize the binding of derivatives within the active sites of PI3K, AKT, and tubulin, revealing key interactions with specific amino acid residues. nih.govrsc.orgnih.gov

The future integration of more advanced computational methods will be critical for:

Virtual Screening: High-throughput virtual screening of large digital compound libraries to identify new furo[2,3-d]pyrimidine-based hits for a wide range of biological targets.

Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins to rationally design novel analogs with improved potency and selectivity. Docking simulations can predict how modifications to the scaffold will affect binding affinity.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new molecules with similar biological activity.

Predictive ADME/Tox: Employing machine learning and AI-based models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles.

Contribution to Understanding Heterocyclic Chemistry and Bioactive Scaffolds

Research into this compound and its analogs contributes significantly to the broader fields of heterocyclic chemistry and medicinal chemistry. The furo[2,3-d]pyrimidine ring system is a "bioactive scaffold," meaning it is a core molecular architecture that can be readily decorated with different functional groups to create a wide range of biologically active compounds. nih.gov

Continued investigation of this scaffold will:

Expand the Medicinal Chemist's Toolbox: Every new synthetic reaction and biologically active analog adds to the collective knowledge of how to utilize this privileged structure in drug design. nih.gov

Elucidate Structure-Activity Relationships (SAR): By synthesizing and testing large libraries of analogs, researchers can build detailed SAR models. These models are crucial for understanding which structural features are responsible for a given biological effect, guiding the rational design of future therapeutic agents. researchgate.net

Probe Biological Systems: Novel, potent, and selective inhibitors based on this scaffold can serve as valuable chemical probes to dissect complex biological pathways and validate new drug targets.

The versatility and favorable pharmacological profiles of furo[2,3-d]pyrimidine derivatives ensure that they will remain an important area of research, contributing to both fundamental chemical knowledge and the development of potential new medicines. rsc.orgnih.gov

Q & A

Q. How does microwave-assisted synthesis enhance efficiency in generating pyrido[2,3-d]pyrimidin-4-amine analogs?

  • Methodological Answer : Microwave reactors reduce reaction times from hours to minutes (e.g., 15 min at 150°C) via uniform heating. This method improves yields (85–92%) and minimizes side products in Dimroth rearrangements, critical for scaling SAR studies .

Data Contradictions and Resolution

  • Contradiction : reports high yields (84–86%) for methoxy-substituted derivatives, while notes lower yields (70–75%) for alkylated analogs.
    • Resolution : Methoxy groups enhance electron density, favoring cyclization. Alkyl groups introduce steric hindrance, necessitating optimized catalysts (e.g., Pd/Cu co-catalysts) to improve efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.